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Compound of Interest

Compound Name: SR-3677 dihydrochloride

Cat. No.: B2379020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SR-3677
dihydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor, in neuroscience

research. SR-3677 exhibits high affinity for ROCK-II over ROCK-I, making it a valuable tool for

investigating the specific roles of ROCK-II in various neurological processes and as a potential

therapeutic agent for neurodegenerative diseases.

Pharmacological Profile
SR-3677 dihydrochloride is a small molecule inhibitor that targets the ATP-binding site of

Rho-kinases. Its selectivity for ROCK-II is a key feature, as ROCK isoforms can have distinct

physiological and pathological functions. ROCK2 is notably enriched in brain tissue, suggesting

that selective inhibition may offer a more targeted therapeutic approach with fewer off-target

effects.[1]
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Property Value Reference

Molecular Formula C₂₂H₂₄N₄O₄·2HCl [2]

Molecular Weight 481.37 g/mol [2]

CAS Number 1781628-88-3 [2]

Solubility
Soluble to 100 mM in water

and DMSO
[2]

In Vitro Potency and Selectivity
Target IC₅₀ Reference

ROCK-II 3 nM [2][3][4]

ROCK-I 56 nM [2][3][4]

PKA 3.968 µM [5]

MRCK 1.190 µM [5]

Akt1 7.491 µM [5]

Mechanism of Action: The Rho/ROCK Signaling
Pathway
The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, which

in turn governs fundamental cellular processes such as cell motility, adhesion, and contraction.

In the central nervous system, this pathway is implicated in neurite outgrowth and retraction,

and its dysregulation is associated with neurodegenerative conditions.

The pathway is initiated by the activation of the small GTPase RhoA. In its active GTP-bound

state, RhoA translocates to the plasma membrane and activates its downstream effectors,

ROCK1 and ROCK2. Activated ROCK phosphorylates several substrates, including:

Myosin Light Chain (MLC): Phosphorylation of MLC increases myosin ATPase activity,

leading to actin-myosin contractility and the formation of stress fibers.
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Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates

MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This prevents the

dephosphorylation of MLC, thereby sustaining a contractile state.

LIM kinases (LIMK1 and LIMK2): Activated ROCK phosphorylates and activates LIM

kinases. LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor,

leading to the stabilization of actin filaments.

SR-3677, by inhibiting ROCK, particularly ROCK2, can modulate these downstream events,

leading to a reduction in actin-myosin contractility and changes in cytoskeletal organization.
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Figure 1: The Rho/ROCK Signaling Pathway and the inhibitory action of SR-3677.
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Applications in Neuroscience Research
The selective inhibition of ROCK2 by SR-3677 makes it a valuable tool for dissecting the role of

this isoform in various neurological processes. Published research suggests potential

applications in:

Neuroprotection: SR-3677 has been shown to enhance Parkin-mediated mitophagy, a

cellular process that removes damaged mitochondria and is implicated in the pathogenesis

of Parkinson's disease.[1] By promoting the clearance of dysfunctional mitochondria, SR-

3677 may protect neurons from cell death.

Axonal Regeneration: The Rho/ROCK pathway is a known inhibitor of axonal growth.

Inhibition of this pathway has been demonstrated to promote axonal regeneration and

functional recovery in models of spinal cord injury.

Stroke: ROCK inhibitors have shown therapeutic effects in animal models of stroke,

potentially through mechanisms involving increased cerebral blood flow and direct

neuroprotection.

Alzheimer's Disease: Dysregulation of the Rho/ROCK pathway has been implicated in the

pathology of Alzheimer's disease, and ROCK inhibitors are being investigated for their

potential to reduce amyloid-beta production and tau hyperphosphorylation.

Experimental Protocols
In Vitro Protocol: Assessment of Neuroprotection in a
Cellular Model of Parkinson's Disease
This protocol describes the use of SR-3677 to assess its neuroprotective effects in a human

neuroblastoma cell line (SH-SY5Y) treated with a neurotoxin.

Materials:

SR-3677 dihydrochloride

SH-SY5Y cells

Cell culture medium (e.g., DMEM/F12 with 10% FBS)
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Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Phosphate-buffered saline (PBS)

Dimethyl sulfoxide (DMSO)

Procedure:

Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).

SR-3677 Preparation: Prepare a stock solution of SR-3677 dihydrochloride in sterile

DMSO (e.g., 10 mM). Further dilute in cell culture medium to the desired final concentrations

(e.g., 0.1, 0.5, 1, 5, 10 µM). A study has shown that a maximal effect on Parkin recruitment

was achieved by 0.5 µM.[1]

Treatment:

Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

Allow cells to adhere overnight.

Pre-treat cells with varying concentrations of SR-3677 or vehicle (DMSO) for 2-17 hours.

[1]

Introduce the neurotoxin (e.g., 6-OHDA or MPP+) at a pre-determined toxic concentration.

Incubate for 24-48 hours.

Assessment of Cell Viability:

After the incubation period, remove the medium.

Perform a cell viability assay according to the manufacturer's instructions.

Measure the absorbance or luminescence to quantify cell viability.

Expected Results:
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Treatment with SR-3677 is expected to increase the viability of SH-SY5Y cells exposed to the

neurotoxin in a dose-dependent manner, indicating a neuroprotective effect.

In Vivo Protocol: Evaluation of SR-3677 in a Rodent
Model of Ischemic Stroke
This protocol provides a general framework for evaluating the neuroprotective effects of SR-

3677 in a mouse model of middle cerebral artery occlusion (MCAO), a common model for

ischemic stroke. Note: The optimal dosage and administration route for SR-3677 in vivo may

require empirical determination. This protocol is based on studies with other ROCK inhibitors.

Materials:

SR-3677 dihydrochloride

Adult male C57BL/6 mice (8-12 weeks old)

Vehicle (e.g., saline or 0.5% methylcellulose)

Anesthetics (e.g., isoflurane)

Surgical instruments for MCAO

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Experimental Workflow:
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Figure 2: Experimental workflow for an in vivo study of SR-3677 in a mouse model of stroke.
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Procedure:

Animal Preparation and Acclimatization:

House mice under standard conditions with ad libitum access to food and water.

Allow at least one week for acclimatization before any procedures.

Drug Preparation and Administration:

Prepare SR-3677 in a suitable vehicle.

Administer SR-3677 or vehicle to the mice. The route (e.g., intraperitoneal injection or oral

gavage) and dosage will need to be optimized. Based on other ROCK inhibitors, a starting

dose could be in the range of 1-30 mg/kg.

MCAO Surgery:

Anesthetize the mice.

Induce focal cerebral ischemia by occluding the middle cerebral artery using the

intraluminal filament method for a defined period (e.g., 60 minutes).

After the occlusion period, withdraw the filament to allow for reperfusion.

Post-Operative Care and Behavioral Assessment:

Monitor the animals closely for recovery from anesthesia and any signs of distress.

Perform neurological deficit scoring at various time points post-MCAO (e.g., 24, 48, and

72 hours).

Conduct behavioral tests (e.g., rotarod, grip strength) to assess motor coordination and

strength.

Endpoint and Tissue Analysis:

At the designated endpoint (e.g., 72 hours or 7 days post-MCAO), euthanize the mice.
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Perfuse the brains and collect the tissue.

For infarct volume analysis, slice the brain and stain with TTC.

For molecular analysis, brain tissue can be processed for immunohistochemistry, Western

blotting, or other biochemical assays to assess markers of apoptosis, inflammation, and

neuronal survival.

Expected Results:

Treatment with SR-3677 is hypothesized to reduce the infarct volume and improve neurological

outcomes in the MCAO model compared to the vehicle-treated group. Behavioral tests should

show improved motor function in the SR-3677-treated animals.

Data Summary
In Vitro Data

Cell Line Treatment Concentration Outcome Reference

SH-SY5Y SR-3677 0.5 µM

Maximal Parkin

recruitment to

damaged

mitochondria

[1]

HeLa SR-3677 0.5 µM

Increased

mitochondrial

localization of

HK2

[1]

In Vivo Data (Representative data based on other ROCK
inhibitors)
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Animal Model Compound
Dosage and
Administration

Key Findings

Mouse MCAO Fasudil 10 mg/kg, i.p.

Increased cerebral

blood flow, reduced

infarct size, improved

neurological deficit

Rat Spinal Cord Injury Y-27632 Intrathecal infusion

Enhanced axonal

regrowth and

functional recovery

Mouse Parkinson's

Model (MPTP)
Fasudil 10 mg/kg, i.p.

Attenuated

dopaminergic cell

loss, improved motor

performance

Concluding Remarks
SR-3677 dihydrochloride is a powerful research tool for investigating the role of ROCK2 in the

central nervous system. Its high selectivity offers a significant advantage in dissecting the

specific functions of this kinase isoform. The protocols and information provided herein serve

as a comprehensive guide for researchers and drug development professionals to design and

execute experiments aimed at exploring the therapeutic potential of SR-3677 in various

neurological disorders. As with any experimental compound, it is crucial to perform dose-

response studies and carefully consider the specific experimental model to obtain robust and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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